molecular formula C8H15ClN2O2 B13246624 N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide

N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide

Cat. No.: B13246624
M. Wt: 206.67 g/mol
InChI Key: RCPDTYJXCLPKRV-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide: is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, a chloro group, and a hydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine-2-carboxamide with 3-chloro-2-hydroxypropyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydroxy group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of N-(3-oxo-2-hydroxypropyl)pyrrolidine-2-carboxamide.

    Reduction: Formation of N-(3-hydroxy-2-hydroxypropyl)pyrrolidine-2-carboxamide.

    Substitution: Formation of N-(3-substituted-2-hydroxypropyl)pyrrolidine-2-carboxamide derivatives.

Scientific Research Applications

N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with enzymes and proteins, potentially inhibiting their activity. The presence of the chloro and hydroxy groups allows for versatile binding interactions, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

    N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-one: Similar structure but with a ketone group instead of a carboxamide group.

    N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2,5-dione: Contains an additional carbonyl group at the 5-position.

    N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-thione: Contains a thione group instead of a carboxamide group.

Uniqueness: N-(3-Chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and form stable interactions with biological targets makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C8H15ClN2O2

Molecular Weight

206.67 g/mol

IUPAC Name

N-(3-chloro-2-hydroxypropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C8H15ClN2O2/c9-4-6(12)5-11-8(13)7-2-1-3-10-7/h6-7,10,12H,1-5H2,(H,11,13)

InChI Key

RCPDTYJXCLPKRV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C(=O)NCC(CCl)O

Origin of Product

United States

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